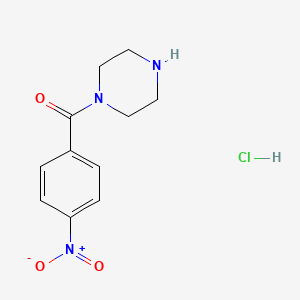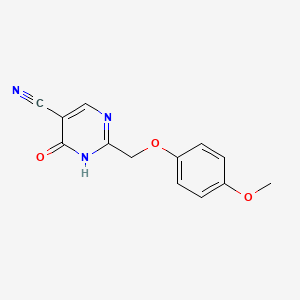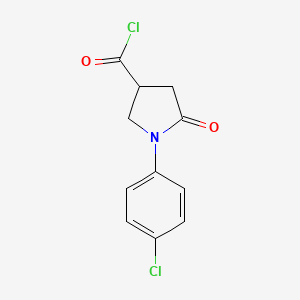![molecular formula C10H11NOS B1422472 2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile CAS No. 1269152-73-9](/img/structure/B1422472.png)
2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile
Overview
Description
“2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile” is a chemical compound with the CAS Number: 1269152-73-9 . It has a molecular weight of 193.27 and its IUPAC name is [3-methoxy-4-(methylsulfanyl)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NOS/c1-12-9-7-8(5-6-11)3-4-10(9)13-2/h3-4,7H,5H2,1-2H3 . This indicates that the compound has a carbon backbone with a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to the phenyl ring, and a nitrile group (-CN) attached to the carbon adjacent to the phenyl ring.Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.27 . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved data.The safety information and Material Safety Data Sheet (MSDS) can be found on the product link . It’s important to handle this compound with appropriate safety measures.
Scientific Research Applications
Inhibitory Effects on Gastric Secretion
- SCH 28080, a related compound to 2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile, has been shown to significantly inhibit gastric acid secretion and peptic activity, suggesting potential in anti-ulcer therapy (Ene, Khan-Daneshmend, & Roberts, 1982).
Electrochemical Studies
- A study investigated the electrochemical reduction of aryl thiocyanates, including compounds with methoxy and methyl substituents, in acetonitrile, revealing insights into the reductive cleavage mechanism of the S-CN bond (Houmam, Hamed, & Still, 2003).
Synthesis and Chemical Reactions
- The synthesis of 2-methoxyimino-2-[2-(2-methylphenoxymethyl)phenyl]acetonitrile, a structurally related compound, has been reported with a focus on the factors affecting its production (Wang Qing-xiu, 2012).
- Research on the electrochemical oxidation of various compounds in acetonitrile, including derivatives with methoxy groups, provides insights into the reaction mechanisms in this solvent (Müller, Lamberts, & Evers, 1996).
Potential in Drug Development
- A study involving a compound with a methoxy and methylsulfanyl group focused on its binding and cleavage in blood, highlighting its potential in antitumor therapy (Kestell et al., 1988).
Catalysis and Chemical Transformations
- The compound has been used in studies exploring catalytic processes, such as the mono-methylation of phenyl acetonitrile, which is significant in pharmaceutical applications (Molleti & Yadav, 2017).
properties
IUPAC Name |
2-(3-methoxy-4-methylsulfanylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-12-9-7-8(5-6-11)3-4-10(9)13-2/h3-4,7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCSOZRXSWSKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Methoxy-4-(methylsulfanyl)phenyl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422392.png)

![3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1422395.png)
![4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1422398.png)

![1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1422401.png)
![2-chloro-N-{2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}acetamide](/img/structure/B1422404.png)

![1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride](/img/structure/B1422409.png)
![2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1422410.png)

